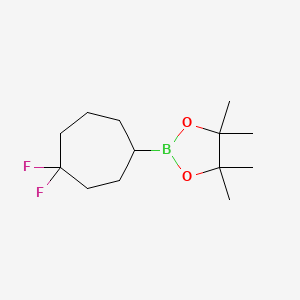
2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a cycloheptyl ring substituted with two fluorine atoms and a dioxaborolane moiety, making it a versatile reagent in organic synthesis and materials science.
准备方法
The synthesis of 2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4-difluorocycloheptanone with a boron-containing reagent under specific conditions. One common method includes the use of tetramethyl-1,3,2-dioxaborolane as a boron source, which reacts with the ketone in the presence of a catalyst to form the desired product. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
化学反应分析
2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the dioxaborolane moiety into different boron-containing functional groups.
Substitution: The fluorine atoms on the cycloheptyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules and as a building block for boron-containing polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying boron-based interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, including boron-doped semiconductors and specialty polymers.
作用机制
The mechanism of action of 2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron and fluorine atoms. The boron atom can form stable complexes with various biomolecules, while the fluorine atoms enhance the compound’s reactivity and stability. These interactions can modulate biological pathways and chemical reactions, making the compound useful in various applications.
相似化合物的比较
Similar compounds to 2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
2-(4,4-Difluorocyclohexyl)acetic acid: This compound has a similar cycloalkyl structure but differs in its functional groups and reactivity.
2-Cycloheptyl-4,4-difluoro-2-methylpyrrolidine: Another fluorinated cycloalkyl compound with different applications and properties.
(4,4-Difluorocyclohexyl)(2-isopropyl-4-morpholinyl)methanone: This compound shares the difluorocycloalkyl motif but has distinct functional groups and uses.
The uniqueness of this compound lies in its combination of a boron-containing dioxaborolane moiety with a difluorocycloheptyl ring, providing a versatile platform for various chemical and biological applications.
属性
分子式 |
C13H23BF2O2 |
|---|---|
分子量 |
260.13 g/mol |
IUPAC 名称 |
2-(4,4-difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BF2O2/c1-11(2)12(3,4)18-14(17-11)10-6-5-8-13(15,16)9-7-10/h10H,5-9H2,1-4H3 |
InChI 键 |
MDNVNGNXDUIUMY-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCC(CC2)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





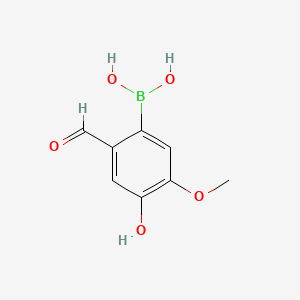
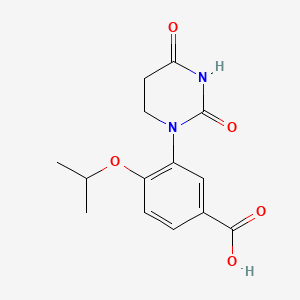
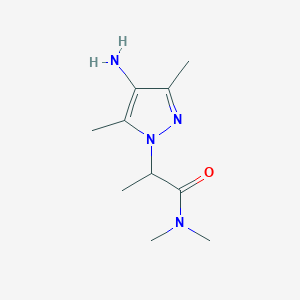
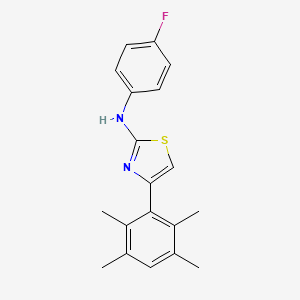
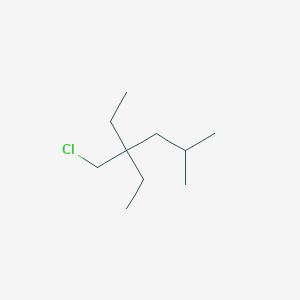
![1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13483607.png)
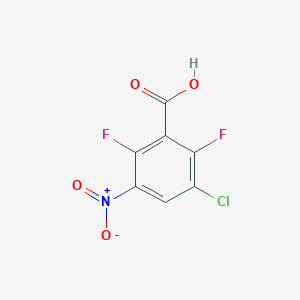
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid](/img/structure/B13483622.png)
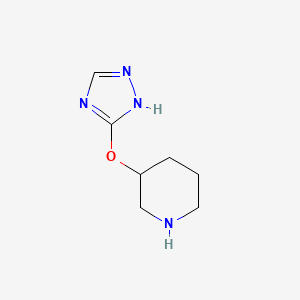
![N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride](/img/structure/B13483626.png)

